molecular formula C7H10O3 B14649486 Cyclopentanone, 2-(acetyloxy)- CAS No. 52789-75-0

Cyclopentanone, 2-(acetyloxy)-

Cat. No.: B14649486
CAS No.: 52789-75-0
M. Wt: 142.15 g/mol
InChI Key: RBEIPUMJEQUKIW-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(acetyloxy)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a five-membered ring structure with a ketone functional group and an acetyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-(acetyloxy)- can be synthesized through several methods. One common approach involves the acylation of cyclopentanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.

Another method involves the oxidation of cyclopentanol to cyclopentanone, followed by acetylation using acetic anhydride. This two-step process is often used in laboratory settings to prepare the compound in small quantities.

Industrial Production Methods

In industrial settings, cyclopentanone, 2-(acetyloxy)- can be produced through the pyrolysis of adipic acid and its esters. This process involves the thermal decomposition of adipic acid in the presence of a catalyst at elevated temperatures, resulting in the formation of cyclopentanone. The subsequent acetylation step is carried out using acetic anhydride to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding cyclopentanol derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under appropriate conditions.

Major Products Formed

Scientific Research Applications

Cyclopentanone, 2-(acetyloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the ketone and acetyloxy functional groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A cyclic ketone with a similar structure but without the acetyloxy group.

    Cyclopentanol: The alcohol derivative of cyclopentanone.

    Cyclopentenone: A related compound with a double bond in the ring structure.

Uniqueness

Cyclopentanone, 2-(acetyloxy)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .

Properties

CAS No.

52789-75-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(2-oxocyclopentyl) acetate

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-4-2-3-6(7)9/h7H,2-4H2,1H3

InChI Key

RBEIPUMJEQUKIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCC1=O

Origin of Product

United States

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